8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and functional groups such as a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the nitration of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione using nitric acid under controlled conditions to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 8-methyl-6-amino-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 8-carboxy-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Scientific Research Applications
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The benzoxazine ring structure may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a chlorine atom instead of a nitro group.
8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-2H-1,4-benzoxazin-3(4H)-one: Similar nitro group but different ring structure
Uniqueness
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
500028-91-1 |
---|---|
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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